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6-Methyl-3-pyridinesulfonamide 1-oxide

Cat. No.: B8648026
M. Wt: 188.21 g/mol
InChI Key: LFOCQZZJAWCVIV-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) N-Oxides in Heterocyclic Chemistry

Pyridine N-oxides are heterocyclic compounds derived from the oxidation of the nitrogen atom in a pyridine ring. chemicalbook.com This transformation from a tertiary amine to an N-oxide has profound consequences for the molecule's reactivity. The N-oxide group acts as an internal oxygen donor, rendering the aromatic ring electron-rich and thus more susceptible to electrophilic substitution than pyridine itself. pearson.com

Resonance structures indicate that the N-oxide group increases electron density particularly at the C-2 (ortho) and C-4 (para) positions of the pyridine ring. pearson.com This makes pyridine N-oxides valuable intermediates for introducing substituents at these positions, which is often challenging to achieve with the parent pyridine. semanticscholar.orgresearchgate.net For example, the nitration of 3-methylpyridine-1-oxide occurs readily at the 4-position. orgsyn.org Furthermore, the N-oxide functionality can be readily removed through deoxygenation reactions, typically using reagents like phosphorus trichloride (B1173362) or zinc dust, to yield the substituted pyridine. chemicalbook.com This "activate-substitute-deoxygenate" strategy is a powerful tool in the synthesis of complex pyridine derivatives. semanticscholar.org

The N-oxide group also influences the physical properties of the molecule, as highlighted in the table below comparing pyridine and its N-oxide.

Table 1: Comparison of Physical Properties of Pyridine and Pyridine N-oxide
PropertyPyridinePyridine N-oxideReference
Molecular FormulaC₅H₅NC₅H₅NO chemicalbook.com
Molar Mass (g·mol⁻¹)79.1095.10 chemicalbook.com
pKa of Conjugate Acid5.20.79 scripps.edu
Dipole Moment (D)2.034.37 scripps.edu

Role of Sulfonamide Moieties in Organic Synthesis

The sulfonamide functional group, characterized by the structure R-S(=O)₂-NR₂, is a cornerstone in medicinal chemistry and a versatile component in organic synthesis. nbinno.com Sulfonamides are typically prepared through the reaction of a sulfonyl chloride with a primary or secondary amine. nbinno.com This reaction is robust and widely applicable for creating diverse derivatives.

In organic synthesis, the sulfonamide group is known for its chemical stability. google.com This stability makes it an excellent functional group to carry through multi-step synthetic sequences. Due to the rigid nature of the functional group, sulfonamides are often crystalline solids. nbinno.com This property is historically exploited in classical organic analysis, where amines are converted into their sulfonamide derivatives to obtain crystalline products with sharp melting points for characterization purposes. nbinno.com The sulfonamide linkage is also used as a bioisosteric replacement for amide bonds in peptide-based drug design to enhance metabolic stability.

Contextualization of 6-Methyl-3-pyridinesulfonamide 1-oxide within Pyridinesulfonamide Chemistry

The compound this compound integrates the features discussed above into a single molecule. Its structure consists of a pyridine N-oxide ring substituted with a methyl group at the 6-position and a sulfonamide group at the 3-position. The synthesis and reactivity of this specific molecule are dictated by the directing effects of these substituents.

Direct sulfonation of a pre-formed 6-methylpyridine 1-oxide (2-picoline N-oxide) to achieve the 3-sulfonamide derivative would be challenging. The N-oxide group strongly directs incoming electrophiles to the 4-position, while the 6-methyl group directs to the ortho (5-) and para (3-) positions. The powerful directing effect of the N-oxide to the 4-position would likely dominate, making direct sulfonation at the 3-position inefficient.

A more plausible synthetic approach would involve the formation of the pyridinesulfonamide first, followed by N-oxidation. A potential synthetic pathway could begin with 6-methyl-3-aminopyridine. This starting material could undergo a Sandmeyer-type reaction sequence. Diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper salt would yield 6-methylpyridine-3-sulfonyl chloride. Subsequent amidation with ammonia (B1221849) or an amine would furnish the 6-methyl-3-pyridinesulfonamide. The final step would be the oxidation of the pyridine nitrogen using an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) to yield the target compound, this compound.

The properties of the parent methyl-substituted pyridine N-oxide, 3-picoline N-oxide, are provided for context.

Table 2: Properties of 3-Methylpyridine 1-oxide
PropertyValueUnitReference
Molecular FormulaC₆H₇NO nih.gov
Molecular Weight109.13g/mol nih.gov
CAS Registry Number1003-73-2 nih.gov
Proton Affinity (PAff)935.20kJ/mol
Gas Basicity (BasG)902.80kJ/mol
Enthalpy of Sublimation (ΔsubH°)82.20 ± 2.40kJ/mol

Direct Synthesis Approaches

Direct synthesis approaches to this compound and its analogues can be broadly categorized into conventional multistep syntheses and modern one-pot or cascade reactions.

Conventional Multistep Syntheses

Conventional methods involve a sequential construction of the target molecule, where intermediates are typically isolated and purified at each stage. This approach allows for better control over each chemical transformation and facilitates the characterization of intermediates.

A common strategy for the synthesis of substituted pyridines involves the use of halogenated precursors, which can be readily converted to other functional groups through nucleophilic substitution or cross-coupling reactions. For the synthesis of this compound, a plausible route could commence with a 3-halopyridine derivative. The halogenation of pyridines, particularly at the 3-position, can be challenging but has been achieved through various methods, including a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. nih.govnsf.govresearchgate.netchemrxiv.org

Once the 3-halopyridine is obtained, the sulfonamide group can be introduced. However, a more direct route often involves the sulfonation of the pyridine ring, followed by conversion to the sulfonamide.

A key step in the synthesis is the introduction of the sulfonamide group. This is typically achieved through a two-step process: sulfonylation to form a sulfonyl chloride, followed by amidation.

The synthesis of the precursor, 6-methyl-3-pyridinesulfonic acid, can be accomplished by the sulfonation of 2-picoline (6-methylpyridine) using sulfuric acid and sulfur trioxide. chemsrc.com This sulfonic acid can then be converted to the corresponding sulfonyl chloride. A general method for this transformation involves reacting the sulfonic acid with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. chemicalbook.com For instance, pyridine-3-sulfonic acid can be converted to pyridine-3-sulfonyl chloride by heating with phosphorus pentachloride and phosphorus oxychloride. chemicalbook.com

The resulting 6-methyl-3-pyridinesulfonyl chloride is then reacted with an ammonia source to form the sulfonamide. This amidation step is a standard transformation in organic synthesis and can be carried out using aqueous or gaseous ammonia. The reaction of various sulfonyl chlorides with amines to produce sulfonamides is a well-established process. researchgate.netthieme.de

Table 1: Key Reactions in Sulfonylation and Amidation

StepReactantsReagentsProduct
Sulfonation2-PicolineSulfuric acid, Sulfur trioxide6-Methyl-3-pyridinesulfonic acid
Chlorination6-Methyl-3-pyridinesulfonic acidPhosphorus pentachloride, Phosphorus oxychloride6-Methyl-3-pyridinesulfonyl chloride
Amidation6-Methyl-3-pyridinesulfonyl chlorideAmmonia6-Methyl-3-pyridinesulfonamide

The final step in the conventional synthesis is the oxidation of the pyridine nitrogen to form the N-oxide. This transformation is typically achieved using a peroxy acid, such as peroxybenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgthieme-connect.de The oxidation of pyridines to their corresponding N-oxides is a general and high-yielding reaction. scripps.edu For example, the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide is a key step in an alternative synthesis of pyridine-3-sulfonic acid. google.comgoogle.com

The oxidation of the sulfonamide-substituted pyridine, 6-methyl-3-pyridinesulfonamide, would be expected to proceed under similar mild conditions to yield the final product, this compound. The presence of the sulfonamide group is generally compatible with these oxidation conditions.

Table 2: Common Oxidizing Agents for Pyridine N-Oxide Formation

Oxidizing AgentAbbreviation
Peroxybenzoic acid
meta-Chloroperoxybenzoic acidm-CPBA
Hydrogen peroxideH₂O₂
Peracetic acid

One-Pot and Cascade Reaction Strategies

Modern synthetic chemistry emphasizes the development of one-pot and cascade reactions to improve efficiency, reduce waste, and simplify purification processes. organic-chemistry.orgresearchgate.netorganic-chemistry.org While a specific one-pot synthesis for this compound is not extensively documented, the principles of such strategies can be applied.

A potential one-pot approach could involve the direct C-H sulfonylation of a pre-formed pyridine N-oxide. For instance, methods for the direct C-H sulfonylation of N-heteroaromatics via N-activation have been reported. semanticscholar.orgchemrxiv.org This would involve activating the 6-methylpyridine-1-oxide and then introducing the sulfonyl group, which could subsequently be converted to the sulfonamide in the same reaction vessel. The direct sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides has also been demonstrated, suggesting the feasibility of a similar approach for pyridine N-oxides. nih.govacs.org

Precursor Chemistry and Starting Material Considerations

Alternative starting materials could include halogenated pyridines, such as 3-chloro-6-methylpyridine. The synthesis of such compounds can be achieved through various methods, including the Zincke reaction, which allows for the regioselective introduction of halogens at the 3-position of the pyridine ring. nih.govnsf.govresearchgate.netchemrxiv.org

The availability and cost of the sulfonating and oxidizing agents are also important considerations. Reagents like sulfuric acid, sulfur trioxide, phosphorus pentachloride, and common peroxy acids are generally accessible and widely used in industrial processes.

An in-depth analysis of the synthetic methodologies for this compound reveals a process rooted in fundamental principles of heterocyclic chemistry and sulfonamide synthesis. While a specific, detailed protocol for this exact molecule is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methods for analogous compounds. The construction of this molecule involves the strategic formation of a sulfonamide group on a pyridine N-oxide scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O3S B8648026 6-Methyl-3-pyridinesulfonamide 1-oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

6-methyl-1-oxidopyridin-1-ium-3-sulfonamide

InChI

InChI=1S/C6H8N2O3S/c1-5-2-3-6(4-8(5)9)12(7,10)11/h2-4H,1H3,(H2,7,10,11)

InChI Key

LFOCQZZJAWCVIV-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=C(C=C1)S(=O)(=O)N)[O-]

Origin of Product

United States

Chemical Transformations and Reactivity of 6 Methyl 3 Pyridinesulfonamide 1 Oxide

Reactivity of the Pyridine (B92270) N-Oxide Moiety

The N-oxide group is a pivotal feature, bestowing upon the pyridine ring a dualistic reactivity. It can act as an electron-donating group through resonance, thereby activating the ring for electrophilic attack, particularly at the positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions). Conversely, the positively charged nitrogen atom exerts an electron-withdrawing inductive effect, which, especially upon coordination of the oxygen to an electrophile, deactivates the ring and facilitates nucleophilic substitution at these same positions. youtube.comscripps.edu

Pyridine N-oxides are notably more amenable to nucleophilic aromatic substitution than their non-oxidized counterparts. The 2- and 4-positions are particularly activated for such reactions because the anionic intermediate formed during the reaction can be stabilized by delocalizing the negative charge onto the N-oxide oxygen atom. stackexchange.comnih.gov In the context of 6-Methyl-3-pyridinesulfonamide 1-oxide, this enhanced reactivity would be directed towards the 2- and 4-positions.

Typical nucleophilic substitution reactions on pyridine N-oxides often necessitate an initial activation step, where the N-oxide oxygen interacts with an electrophilic reagent. For example, treatment with reagents like phosphorus oxychloride (POCl₃) can facilitate the introduction of a chlorine atom at the 2- or 4-position.

SubstrateReagentProduct(s)Yield (%)
Pyridine N-oxidePOCl₃2-Chloropyridine, 4-ChloropyridineVariable
2-Picoline N-oxideAcetic Anhydride (B1165640)2-Pyridylmethyl acetate (B1210297)-
Pyridine N-oxideBenzenesulfonyl chloride, 1-PropanethiolIsomeric propylmercaptopicolines-

This data is extrapolated from studies on analogous compounds and is intended for illustrative purposes.

The N-oxide functionality makes the pyridine ring more susceptible to electrophilic attack than the parent pyridine. The directing influence of the N-oxide group channels incoming electrophiles primarily to the 4-position (para), with some substitution also possible at the 2- and 6-positions (ortho). youtube.compearson.com For this compound, the 4-position is the most probable site for electrophilic substitution. The sulfonamide group at the 3-position is a deactivating, meta-directing group, which would further favor substitution at the 4-position. The methyl group at the 6-position may impart some steric hindrance.

A classic illustration of this reactivity is the nitration reaction. Pyridine N-oxide can be nitrated under relatively mild conditions to yield the 4-nitro derivative, whereas pyridine itself requires forcing conditions and yields the 3-nitro isomer in low yields. rsc.org

SubstrateReagentProduct
Pyridine N-oxideHNO₃, H₂SO₄4-Nitropyridine (B72724) N-oxide
2-Methylpyridine N-oxideHNO₃, H₂SO₄2-Methyl-4-nitropyridine N-oxide nih.gov
Quinoline N-oxideHNO₃, H₂SO₄4-Nitroquinoline N-oxide quimicaorganica.org

This data is based on established reactions of analogous compounds.

The palladium-catalyzed direct C-H arylation of pyridine N-oxides is a modern and efficient method for constructing C-C bonds, offering high regioselectivity for the C-2 position. nih.govrsc.orgnih.gov This approach is highly valued for its atom economy. For this compound, direct arylation is expected to proceed at the 2-position. These reactions typically involve a palladium catalyst and can utilize a range of arylating agents, including aryl halides and arylboronic acids. nih.govrsc.org

Pyridine N-oxide SubstrateArylating AgentCatalyst/ConditionsProductYield (%)
Pyridine N-oxideAryl bromidesPd(OAc)₂, P(tBu)₃·HBF₄, K₂CO₃, PhMe, 110 °C2-Arylpyridine N-oxide semanticscholar.org45-97
Pyridine N-oxidePotassium aryltrifluoroboratesPd(OAc)₂, Ag₂O, TBAI, 1,4-dioxane, 90 °C2-Arylpyridine N-oxide rsc.orgup to 98
3-Methylpyridine N-oxidePotassium phenyltrifluoroboratePd(OAc)₂, Ag₂O, TBAI, 1,4-dioxane, 90 °C2-Phenyl-3-methylpyridine N-oxide rsc.orgModerate to good

This data is based on studies of analogous compounds.

Transformations of the Sulfonamide Functional Group

The sulfonamide functional group in this compound provides additional avenues for chemical modification, primarily at the nitrogen and sulfur atoms.

The sulfonamide nitrogen is nucleophilic and can undergo both alkylation and acylation. N-alkylation is typically achieved with alkyl halides or alcohols, often in the presence of a base or a suitable catalyst. researchgate.netacs.orgdnu.dp.uaorganic-chemistry.orgnih.gov For example, manganese-catalyzed reactions have been shown to be effective for the N-alkylation of sulfonamides with alcohols. acs.org

N-acylation is another key transformation, commonly performed with acylating agents like acyl chlorides or acid anhydrides. nih.govsemanticscholar.orgresearchgate.net These reactions generally require a base to deprotonate the sulfonamide, thereby enhancing its nucleophilicity.

Reaction TypeSubstrateReagentCatalyst/ConditionsProductYield (%)
N-Alkylationp-ToluenesulfonamideBenzyl alcoholMn(I) PNP pincer, K₂CO₃, xylenes, 150 °CN-Benzyl-p-toluenesulfonamide acs.org86
N-AlkylationArylsulfonamidesSecondary alcoholsFeCl₃·6H₂O/glycerol, 40 °CMono-N-alkylated sulfonamides researchgate.netup to 98
N-AcylationBenzenesulfonamideAcetic anhydrideBiCl₃ or Bi(OTf)₃N-Acetylbenzenesulfonamide researchgate.netGood to excellent
N-AcylationSulfonamidesN-AcylbenzotriazolesNaH, THFN-Acylsulfonamides semanticscholar.org76-100

This data is extrapolated from studies on analogous compounds.

The sulfur atom in the sulfonamide group is in a high oxidation state (+6) and is generally resistant to further oxidation under standard synthetic conditions. However, oxidative reactions can occur at adjacent positions. For instance, the oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines is a known transformation. nih.govnih.gov While not directly applicable to the parent this compound, this reactivity would be relevant for its N-benzyl derivatives.

Cleavage and Derivatization of Sulfonamide Linkages

The sulfonamide functional group is known for its stability, often requiring specific and sometimes harsh conditions for cleavage. For this compound, the cleavage of the N-S bond would yield 6-methylpyridine-3-sulfinic acid 1-oxide and the corresponding amine. While specific methods for this exact molecule are not extensively documented, general methodologies for sulfonamide cleavage can be considered.

Reductive cleavage is a common strategy. chemrxiv.orgnih.gov Reagents like samarium iodide, or catalytic methods involving transition metals, are often employed. strath.ac.uk For instance, a mild and general method for the reductive cleavage of the N-S bonds of secondary sulfonamides has been developed using a phosphine-based reducing agent in combination with a redox shuttle, which could potentially be applied to this compound. chemrxiv.org

Electrochemical methods also present a viable route for sulfonamide cleavage. nih.gov These methods can offer high chemoselectivity under mild conditions. The electrochemical reduction of aromatic sulfonimides to sulfonamides has been demonstrated, suggesting that similar principles could be applied to the cleavage of sulfonamides themselves, potentially at a controlled potential to avoid reduction of other functional groups. nih.gov

Derivatization of the sulfonamide nitrogen, if it is a secondary sulfonamide (i.e., possessing an N-H bond), can be achieved through standard alkylation or acylation reactions. Alkylation with alkyl halides under basic conditions or acylation with acid chlorides or anhydrides would introduce various substituents, altering the compound's physicochemical properties.

Transformation General Reagents/Conditions Potential Products Reference
Reductive CleavageP(III) reagents, redox shuttle6-Methylpyridine-3-sulfinic acid 1-oxide, Amine chemrxiv.org
Electrochemical CleavageControlled potential electrolysis6-Methylpyridine-3-sulfinic acid 1-oxide, Amine nih.gov
N-AlkylationAlkyl halide, BaseN-Alkyl-6-methyl-3-pyridinesulfonamide 1-oxideN/A
N-AcylationAcyl chloride, BaseN-Acyl-6-methyl-3-pyridinesulfonamide 1-oxide researchgate.net

Transformations at the Methyl Substituent

The methyl group at the 6-position of the pyridine N-oxide ring is a key site for chemical modification, allowing for the introduction of diverse functionalities.

The oxidation of the methyl group can lead to the corresponding alcohol, aldehyde, or carboxylic acid, depending on the oxidant and reaction conditions. The oxidation of methylpyridines to their corresponding carboxylic acids is a well-established transformation. acs.org

One common method involves the use of strong oxidizing agents. For instance, methylpyridines can be oxidized to pyridine carboxylic acids using halogen oxidizing agents in the presence of water and actinic radiation. google.com Aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) in the presence of cobalt and manganese salts is another effective method for converting methylpyridines to pyridinecarboxylic acids. researchgate.net

Selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic and allylic methyl groups to aldehydes or ketones, a process known as the Riley oxidation. adichemistry.comchemicalbook.comresearchgate.net This reagent has been used for the oxidation of methyl groups on pyrimidine (B1678525) rings, suggesting its potential applicability to 6-methylpyridine-1-oxide to yield 6-formyl-3-pyridinesulfonamide 1-oxide. researchgate.net The reaction typically proceeds through an ene reaction followed by a rsc.orgprinceton.edu-sigmatropic rearrangement. adichemistry.com

Oxidizing Agent Typical Conditions Expected Product Reference
Halogen/H₂O/UV lightElevated temperature6-Carboxy-3-pyridinesulfonamide 1-oxide google.com
O₂/NHPI/Co(II)/Mn(II)Acetic acid, 100-150 °C6-Carboxy-3-pyridinesulfonamide 1-oxide researchgate.net
Selenium Dioxide (SeO₂)Dioxane or acetic acid, heat6-Formyl-3-pyridinesulfonamide 1-oxide adichemistry.comchemicalbook.comresearchgate.net

The methyl group can also be functionalized through radical and organometallic pathways, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Radical Chemistry:

Free-radical halogenation of alkyl-substituted aromatic compounds using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator is a standard method to introduce a halogen atom onto the methyl group. wikipedia.org This would produce 6-(halomethyl)-3-pyridinesulfonamide 1-oxide, a versatile intermediate for further nucleophilic substitution reactions.

The Minisci reaction is a powerful tool for the alkylation of electron-deficient heterocycles via a radical mechanism. rsc.orgprinceton.eduwikipedia.org While it typically involves the addition of a radical to the heterocyclic ring itself, variations of radical reactions can be envisioned to functionalize the methyl group. For instance, hydrogen atom abstraction from the methyl group by a reactive radical species could generate a benzylic-type radical, which could then be trapped by another reagent.

Organometallic Chemistry:

Direct deprotonation of the methyl group using a strong base, such as an organolithium reagent or a lithium amide, would generate a carbanion. This nucleophilic species can then react with a variety of electrophiles. However, the presence of the acidic sulfonamide proton (if it is a secondary sulfonamide) and the electrophilic nature of the pyridine N-oxide ring could lead to competing reactions. Careful choice of the base and reaction conditions would be crucial.

Grignard reagents and other organometallic compounds are known to react with pyridine N-oxides, typically leading to addition at the 2- or 4-position of the ring. diva-portal.orgnih.gov Direct functionalization of the methyl group using these reagents is less common and would likely require prior activation of the methyl group, for example, through halogenation as described above. The resulting organometallic species derived from 6-(halomethyl)-3-pyridinesulfonamide 1-oxide could then participate in cross-coupling reactions.

Reaction Type Reagents/Conditions Potential Product Reference
Radical HalogenationNBS or NCS, UV light or initiator6-(Halomethyl)-3-pyridinesulfonamide 1-oxide wikipedia.org
Deprotonation/AlkylationStrong base (e.g., LDA), Electrophile6-(Functionalized ethyl)-3-pyridinesulfonamide 1-oxideN/A
Reaction with Grignard ReagentsGrignard Reagent (e.g., RMgX)Addition to the pyridine ring is more likely diva-portal.orgnih.gov

Mechanistic Studies of Reactions Involving 6 Methyl 3 Pyridinesulfonamide 1 Oxide

Elucidation of Reaction Pathways for Synthesis and Transformations

The reaction pathways for the synthesis and subsequent transformations of 6-Methyl-3-pyridinesulfonamide 1-oxide are governed by the electronic nature of the substituted pyridine (B92270) ring.

Synthesis Pathway: The primary route to this compound involves the direct oxidation of the parent pyridine, 6-methyl-3-pyridinesulfonamide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. The N-oxidation process increases the electron density at the positions ortho and para to the nitrogen, making them more susceptible to certain types of reactions.

Transformation Pathways:

Nucleophilic Aromatic Substitution (SNAr): The N-oxide group, in conjunction with the electron-withdrawing sulfonamide group, significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. This is a well-established reaction pathway for electron-deficient pyridine N-oxides. For instance, in reactions analogous to those of 4-nitropyridine (B72724) N-oxide, strong nucleophiles can displace leaving groups or hydrogen atoms at these activated positions. The reaction typically proceeds through a Meisenheimer-like intermediate.

C-H Functionalization: In recent years, photoredox catalysis has emerged as a powerful tool for the functionalization of C-H bonds in heteroaromatics. Pyridine N-oxides can act as hydrogen atom transfer (HAT) catalysts under visible light irradiation. acs.orgrsc.org In a hypothetical C-H functionalization of an alkane using this compound as a HAT catalyst precursor, the reaction would likely be initiated by the single-electron oxidation of the N-oxide to form a highly reactive pyridine N-oxy radical. This radical species is capable of abstracting a hydrogen atom from a C-H bond, generating an alkyl radical that can then participate in further bond-forming reactions. acs.org

Deoxygenation: The N-oxide can be deoxygenated to the corresponding pyridine. This is often a desired final step after the N-oxide has been used to direct other functionalizations. Reagents like phosphorus trichloride (B1173362) (PCl3) or catalytic hydrogenation are effective for this transformation.

Kinetic Investigations of Key Chemical Reactions

Kinetic studies provide quantitative insights into reaction rates and mechanisms. While specific rate constants for reactions of this compound are not available, data from related electron-deficient pyridine N-oxides offer a valuable framework for understanding its reactivity.

The rate of nucleophilic aromatic substitution is highly dependent on the nature of the substituent, the nucleophile, and the solvent. For example, the reaction of 4-nitropyridine 1-oxide with piperidine (B6355638) in ethanol (B145695) follows second-order kinetics, with a rate constant (k2) of 6.23 × 10-6 L mol-1 s-1 at 30°C. rsc.org The presence of the strongly electron-withdrawing nitro group is crucial for this reactivity. The sulfonamide group in this compound is also strongly electron-withdrawing, suggesting that it would undergo nucleophilic substitution at a significant, measurable rate.

Kinetic studies on the esterification of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane (B31153) have shown a good correlation with the Hammett equation, indicating that the reaction rate is sensitive to the electronic effects of the substituents on the pyridine ring. rsc.org In these studies, electron-withdrawing groups were found to accelerate the reaction. rsc.org This principle would apply to reactions involving the sulfonamide-substituted pyridine N-oxide.

Below is a table of representative kinetic data from analogous systems.

ReactionSubstrateReagent/ConditionsRate Constant (k)Reference
Nucleophilic Substitution4-Nitropyridine 1-oxidePiperidine in Ethanol at 30°C6.23 × 10-6 L mol-1 s-1 rsc.org
Esterification2-Carboxy-4-nitropyridine N-oxideDiazodiphenylmethane in Ethanol at 30°C10.30 L mol-1 min-1 rsc.org
N-Oxidation2-MethylpyridineDimethyldioxirane in Acetone at 23°C1.15 × 10-2 M-1 s-1 researchgate.net
N-Oxidation2-ChloropyridineDimethyldioxirane in Acetone at 23°C1.70 × 10-4 M-1 s-1 researchgate.net

This table is for illustrative purposes and shows data for analogous compounds.

Role of Intermediates in Reaction Mechanisms

The reactions of pyridine N-oxides are characterized by the formation of several key intermediates that dictate the final products.

Pyridine N-oxy Radicals: As mentioned, in photoredox-catalyzed reactions, single-electron oxidation of the pyridine N-oxide generates a pyridine N-oxy radical. This oxygen-centered radical is a key intermediate in hydrogen atom abstraction processes. acs.orgnih.gov The reactivity and selectivity of this radical can be tuned by the substituents on the pyridine ring. chemrxiv.org

O-Acyl/Sulfonylpyridinium Cations: In reactions with acylating or sulfonylating agents (e.g., acetic anhydride (B1165640) or sulfonyl chlorides), the oxygen atom of the N-oxide acts as a nucleophile, attacking the electrophilic center to form an O-acyl or O-sulfonylpyridinium intermediate. This intermediate is highly activated towards nucleophilic attack at the 2- and 4-positions of the pyridine ring, facilitating substitution reactions. Mechanistic studies on acylative kinetic resolution using chiral pyridine N-oxide catalysts have provided evidence for the formation of an acyloxypyridinium cation as a key intermediate. acs.org

Meisenheimer-type Complexes: In nucleophilic aromatic substitution reactions, the attack of a nucleophile on the electron-deficient pyridine ring forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by electron-withdrawing groups, such as the sulfonamide group, which can delocalize the negative charge. The subsequent loss of a leaving group restores the aromaticity of the ring.

Catalytic Cycles and Metal-Ligand Cooperativity in Pyridine N-Oxide Functionalization

Pyridine N-oxides play a dual role in catalysis: they can act as catalysts themselves or as ligands that modulate the activity of a metal center.

Photoredox Catalytic Cycles: In C-H functionalization reactions, pyridine N-oxides can participate in a catalytic cycle in conjunction with a photoredox catalyst (e.g., an acridinium (B8443388) salt). acs.org The proposed cycle is as follows:

The photocatalyst is excited by visible light.

The excited photocatalyst oxidizes the pyridine N-oxide to its corresponding N-oxy radical cation.

The N-oxy radical cation abstracts a hydrogen atom from a substrate (e.g., an alkane) to form an alkyl radical.

The alkyl radical adds to a suitable acceptor.

The resulting radical is reduced and protonated to give the final product, regenerating the ground-state photocatalyst and the pyridine N-oxide, thus closing both catalytic cycles. acs.orgnih.gov

Metal-Catalyzed Cross-Coupling: The N-oxide group can act as a directing group in metal-catalyzed C-H activation reactions. For example, in palladium-catalyzed direct arylation of pyridine N-oxides, the oxygen atom can coordinate to the palladium center, facilitating C-H activation at the ortho position. Mechanistic studies on this process have suggested a cooperative catalytic system where C-H activation occurs at one palladium center, and the resulting heteroaryl group is transferred to a second palladium center for the final C-C bond formation. nih.gov This demonstrates a form of metal-ligand cooperativity where the pyridine N-oxide substrate itself plays an active role in the catalytic cycle beyond being a simple reactant.

Computational and Theoretical Chemistry of 6 Methyl 3 Pyridinesulfonamide 1 Oxide

Quantum Chemical Calculations

There are no published studies detailing quantum chemical calculations specifically for 6-Methyl-3-pyridinesulfonamide 1-oxide.

Density Functional Theory (DFT) for Electronic Structure

No literature was found that applies DFT methods to calculate the electronic properties of this compound. Such a study would typically involve optimizing the molecular geometry and calculating parameters like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and Mulliken charge distributions to understand its reactivity and electronic characteristics. While DFT has been used to study substituent effects and properties in a range of other pyridine-N-oxides, this specific molecule is not included in the reported data. researchgate.net

Ab Initio Methods for Molecular Properties

Similarly, there are no available research findings from ab initio calculations (such as Møller-Plesset perturbation theory, MP2) for this compound. These methods would be used to provide highly accurate predictions of molecular properties like dipole moment, polarizability, and vibrational frequencies, but no such data has been published.

Conformational Analysis and Tautomerism Studies

A search for computational studies on the conformational landscape or potential tautomers of this compound yielded no results. A conformational analysis would identify the most stable three-dimensional structures of the molecule by mapping the potential energy surface as a function of rotatable bonds. Tautomerism studies would investigate the relative stabilities of different isomeric forms, for instance, involving the sulfonamide group, but this has not been computationally explored in the literature.

Prediction of Spectroscopic Parameters

No computational studies have been published that predict the spectroscopic parameters (e.g., ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) of this compound. Such predictions are a common application of quantum chemical calculations and are invaluable for interpreting experimental data, but the work has not been performed or reported for this compound.

Structure Reactivity Relationships in 6 Methyl 3 Pyridinesulfonamide 1 Oxide Derivatives

Influence of Substituents on Reaction Rates and Selectivity

Substituents on the pyridine (B92270) ring of 6-Methyl-3-pyridinesulfonamide 1-oxide derivatives can dramatically alter the molecule's reactivity. The nature of these substituents, whether electron-donating or electron-withdrawing, dictates the rate and outcome of chemical reactions. Electron-donating groups (EDGs) increase the electron density of the pyridine ring, thereby accelerating the rate of electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, slowing down electrophilic attack and often favoring nucleophilic substitution.

The position of the substituent is also a critical factor in determining selectivity. For instance, in electrophilic aromatic substitution reactions, substituents direct incoming electrophiles to specific positions on the ring. Activating groups are typically ortho, para-directing, while deactivating groups are meta-directing. lumenlearning.com

Below is a table illustrating the predicted relative rates of nitration for various hypothetical derivatives of this compound, based on general principles of substituent effects in electrophilic aromatic substitution. lumenlearning.com

Substituent at C4Substituent TypePredicted Relative Rate of Nitration (compared to H)
-H(Reference)1
-OCH₃Strong EDG~500
-CH₃Moderate EDG~20
-ClWeak EWG (Inductive)~0.05
-NO₂Strong EWG~1 x 10⁻⁷

This table presents hypothetical data based on established principles of substituent effects on aromatic rings.

Electronic and Steric Effects of the N-Oxide Group

The N-oxide group is a pivotal feature of this compound, profoundly influencing its electronic and steric properties. Electronically, the N-oxide group acts as a strong π-donor through resonance and a σ-acceptor through induction. This dual nature enhances the electron density at the ortho (C2, C6) and para (C4) positions, making the ring more susceptible to electrophilic attack at these sites. scripps.edu At the same time, the positively charged nitrogen atom deactivates the ring towards electrophiles compared to a simple pyridine. scripps.edu

The N-oxide functionality can also be protonated or alkylated, which further modifies its electronic influence, making the ring significantly more electron-deficient and susceptible to nucleophilic attack. scripps.edu

Sterically, the N-oxide group is relatively small and its direct steric hindrance is minimal. However, its ability to coordinate with reagents can influence the stereochemical outcome of reactions.

The following table summarizes the key electronic and steric effects of the N-oxide group.

EffectDescriptionConsequence on Reactivity
Electronic (Resonance) The oxygen atom donates electron density to the pyridine ring, particularly at the C2, C4, and C6 positions.Activation of the ring towards electrophilic substitution at ortho and para positions.
Electronic (Inductive) The positively charged nitrogen atom withdraws electron density from the ring.Overall deactivation of the ring compared to pyridine, but still more reactive than pyridinium (B92312) ions.
Steric The oxygen atom can sterically hinder attack at the C2 and C6 positions to a small degree. It can also coordinate with incoming reagents.Can influence the regioselectivity and stereoselectivity of reactions.

Impact of the Sulfonamide Moiety on Pyridine Ring Activation

However, the deactivating influence of the sulfonamide group is not uniform across the ring. Its meta-directing nature in electrophilic aromatic substitution means it will preferentially direct incoming electrophiles to the C5 position. In the context of nucleophilic aromatic substitution, the strong electron-withdrawing nature of the sulfonamide group can activate the ring, particularly at the ortho and para positions relative to its location (C2, C4, and C6).

Modulating Reactivity through Derivatization Strategies

The reactivity of this compound can be strategically modulated through various derivatization approaches. These modifications can be aimed at either enhancing or diminishing the reactivity of the pyridine ring or the sulfonamide group to achieve a desired chemical transformation.

One common strategy involves the chemical modification of the sulfonamide nitrogen. Alkylation or acylation of the sulfonamide nitrogen can alter its electronic and steric properties, which in turn can influence the reactivity of the pyridine ring. For example, introducing a bulky alkyl group on the sulfonamide nitrogen could sterically hinder reactions at the adjacent C4 position.

Another approach is to modify the substituents on the pyridine ring. As discussed in section 7.1, the introduction of either electron-donating or electron-withdrawing groups at available positions (e.g., C4 or C5) can fine-tune the electronic properties of the ring system.

Furthermore, the N-oxide itself can be a handle for derivatization. Reactions at the N-oxide oxygen, such as O-alkylation or O-acylation, can transform it into a good leaving group, facilitating subsequent nucleophilic substitution on the pyridine ring, often at the C2 position. scripps.edu

The following table outlines some potential derivatization strategies and their expected impact on reactivity.

Derivatization StrategyTarget MoietyExpected Impact on Reactivity
N-Alkylation/AcylationSulfonamideAlters electronic and steric effects, potentially hindering reactions at adjacent positions.
Introduction of EDG at C4/C5Pyridine RingIncreases electron density, enhancing reactivity towards electrophiles.
Introduction of EWG at C4/C5Pyridine RingDecreases electron density, enhancing reactivity towards nucleophiles.
O-Alkylation/AcylationN-OxideActivates the ring for nucleophilic substitution, particularly at the C2 position.

Green Chemistry Approaches in the Synthesis and Transformation of 6 Methyl 3 Pyridinesulfonamide 1 Oxide

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comrsc.org Traditional multi-step syntheses often suffer from poor atom economy, generating significant waste in the form of byproducts.

Table 1: Illustrative Comparison of Synthetic Approaches for a Pyridine (B92270) Derivative

Feature Traditional Linear Synthesis Multi-Component Reaction (MCR)
Number of Steps Multiple (3-5 steps) Single Pot
Intermediate Isolation Required at each step Generally not required
Atom Economy Lower Higher
Waste Generation High (byproducts, solvent loss) Minimized

This table provides a conceptual comparison. Actual values depend on the specific reaction.

Minimizing waste also involves the careful selection of reagents. For the N-oxidation of the pyridine ring, traditional methods might use stoichiometric peroxy acids, generating significant acid waste. Greener alternatives focus on catalytic systems using oxidants like hydrogen peroxide, where the only byproduct is water. Similarly, the installation of the sulfonamide group via sulfonylation of an amine can be optimized to reduce waste by using catalytic methods instead of large excesses of reagents and bases. bohrium.com

Use of Safer Solvents and Solventless Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer, more benign solvents or, ideally, the elimination of solvents altogether.

For the synthesis of pyridine and sulfonamide derivatives, researchers have explored greener solvents like ethanol (B145695) and water. bohrium.comacs.org Ethanol, for example, is a bio-based solvent with low toxicity. A patent for pyridine N-oxide synthesis suggests the use of comparatively safer ester-based solvents like ethyl acetate (B1210297) or isopropyl acetate. google.comechemi.com Ultrasound-assisted synthesis of sulfonamides has been successfully carried out in ethanol, highlighting its suitability. bohrium.comnih.gov

Solventless, or "neat," reaction conditions represent an ideal green chemistry scenario, as they eliminate solvent waste entirely. researchgate.net Microwave-assisted organic synthesis (MAOS) has proven particularly effective for conducting reactions without a solvent. jocpr.com The direct absorption of microwave energy by the reactants can lead to rapid heating and accelerated reaction rates, often providing high yields in the absence of a solvent medium. Grinding techniques have also been employed for the catalyst-free synthesis of pyridine derivatives, offering another avenue for solvent-free reactions.

Table 2: Comparison of Conventional and Green Solvents

Solvent Class Environmental/Safety Concerns Greener Alternative(s)
Dichloromethane Chlorinated Carcinogen, environmental pollutant 2-Methyltetrahydrofuran, Ethyl acetate
Benzene Aromatic Carcinogen, highly flammable Toluene (less toxic), Water
Dimethylformamide (DMF) Polar Aprotic Reproductive toxin, high boiling point Dimethyl sulfoxide (B87167) (DMSO), Cyrene™

Development of Catalytic Methods for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste by replacing stoichiometric reagents. ethernet.edu.et For the synthesis of 6-Methyl-3-pyridinesulfonamide 1-oxide, catalytic methods can be applied to the formation of the pyridine ring, the installation of the sulfonamide group, and the N-oxidation step.

The synthesis of the core pyridine ring can be achieved through various catalytic methods, such as the gas-phase reaction of aldehydes and ketones with ammonia (B1221849) over heterogeneous catalysts. acsgcipr.orgsemanticscholar.orgresearchgate.net These catalysts, often based on metal oxides on a support like kaolin, can be highly selective and operate in continuous flow systems, which are advantageous for industrial production. semanticscholar.orgresearchgate.net

For the N-sulfonylation of amines to form the sulfonamide linkage, natural and reusable catalysts like Natrolite nanozeolite have been used effectively, particularly under ultrasound irradiation. bohrium.comnih.gov Such heterogeneous catalysts are easily separated from the reaction mixture and can be reused multiple times without a significant loss of activity, which is a major economic and environmental benefit. nih.gov The use of magnetic nanoparticles as a recoverable catalyst has also been demonstrated in the synthesis of pyridine derivatives bearing sulfonate and sulfonamide moieties. nih.gov

Energy Efficiency in Reaction Design (e.g., microwave-assisted, ultrasound-assisted)

Reducing energy consumption is a key goal of green chemistry. Innovative energy sources like microwave irradiation and ultrasound have been shown to dramatically accelerate chemical reactions, leading to significant energy savings and improved process efficiency.

Microwave-assisted synthesis has been widely recognized as a green chemistry tool. acs.orgnih.gov In the synthesis of pyridine derivatives, microwave irradiation can reduce reaction times from several hours under conventional heating to just a few minutes, often with improved yields. acs.orgnih.govorganic-chemistry.org This rapid, localized heating is more energy-efficient than heating a large reaction vessel with an external source. researchgate.net One-pot Bohlmann-Rahtz pyridine synthesis, for example, gives superior yields in minutes at 170°C under microwave conditions compared to conventional heating. organic-chemistry.org

Ultrasound-assisted synthesis, or sonochemistry, is another energy-efficient technique. The acoustic cavitation generated by ultrasound waves creates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. This method has been successfully applied to the synthesis of sulfonamides at room temperature, avoiding the need for heating. bohrium.comnih.govamericanelements.com This not only saves energy but also allows for the synthesis of thermally sensitive compounds.

Table 3: Comparison of Conventional vs. Energy-Efficient Synthesis Methods for Pyridine Derivatives

Method Reaction Time Yield Energy Input
Conventional Heating 6–9 hours 71%–88% High

| Microwave Irradiation | 2–7 minutes | 82%–94% | Low |

Data adapted from a comparative study on the synthesis of novel pyridines. nih.gov

Renewable Feedstocks and Sustainable Synthetic Routes

A long-term goal of green chemistry is to shift from a petrochemical-based economy to one that utilizes renewable feedstocks. Biomass, including carbohydrates, lignin, and glycerol, represents a vast and largely untapped resource for producing valuable chemicals. greenchemistry-toolkit.orgkit.edupsu.edu

Research has demonstrated that the pyridine ring, the core of this compound, can be synthesized from renewable sources. For instance, glycerol, a co-product of biodiesel production, can be converted into a mixture of pyridines via a thermo-catalytic process using zeolite catalysts. rsc.org Lignin, an abundant biopolymer and a major component of wood, is a rich source of aromatic compounds and is being investigated as a feedstock for producing chemical building blocks that could be converted into pyridine derivatives. rsc.org While the direct synthesis of complex substituted pyridines from biomass is still a developing field, establishing routes from renewable platform chemicals is a key area of sustainable chemistry research.

Design for Degradation: Considerations for Environmental Fate

The final principle of green chemistry addresses the end-of-life of a chemical product, advocating for the design of molecules that degrade into harmless substances in the environment. While specific degradation profiles are excluded here, the general principles are relevant to the design of molecules like this compound.

The environmental degradation of pyridine and its derivatives is often initiated by microbial action. researchgate.net Bacteria in soil and sludge can use pyridines as a source of carbon and nitrogen. researchgate.net Degradation pathways frequently involve initial hydroxylation of the pyridine ring, a step that increases water solubility and facilitates further breakdown. nih.gov Other mechanisms can involve ring reduction or direct oxidative cleavage. asm.orgnih.gov

When designing new molecules, chemists can consider incorporating functional groups that are known to be susceptible to enzymatic or microbial cleavage. This proactive approach, known as "design for degradation," aims to prevent the persistence of chemical compounds in the environment. For pyridine-based compounds, the nature and position of substituents can significantly influence their biodegradability. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.